Ethylcyclobutane
CAS No.: 4806-61-5
Cat. No.: VC14450762
Molecular Formula: C6H12
Molecular Weight: 84.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 4806-61-5 |
---|---|
Molecular Formula | C6H12 |
Molecular Weight | 84.16 g/mol |
IUPAC Name | ethylcyclobutane |
Standard InChI | InChI=1S/C6H12/c1-2-6-4-3-5-6/h6H,2-5H2,1H3 |
Standard InChI Key | NEZRFXZYPAIZAD-UHFFFAOYSA-N |
Canonical SMILES | CCC1CCC1 |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
Ethylcyclobutane consists of a four-membered cyclobutane ring bonded to an ethyl group (). The strain inherent to the cyclobutane ring—a result of its 90° bond angles—imparts distinct reactivity and stability profiles compared to larger cycloalkanes . The compound’s IUPAC name, ethylcyclobutane, is derived from its substituent and parent ring structure. Alternative nomenclature includes 1-ethylcyclobutane and cyclobutane, ethyl-, though these are less commonly employed .
Stereochemical Considerations
While ethylcyclobutane lacks chiral centers, its conformational flexibility allows for multiple ring-puckering states. The cyclobutane ring typically adopts a non-planar "butterfly" conformation to alleviate torsional strain, a feature confirmed via computational models and X-ray crystallography of analogous compounds .
Physical and Thermodynamic Properties
Fundamental Physical Constants
Ethylcyclobutane exhibits the following key physical properties :
The slight discrepancies in reported values arise from experimental conditions and measurement techniques. For instance, density variations reflect differences in temperature calibration between studies .
Thermochemical Data
NIST provides extensive thermochemical profiles for ethylcyclobutane, including enthalpy of formation () and heat capacity ():
Enthalpy of Formation
These values highlight the compound’s relative stability compared to linear alkanes, attributable to ring strain counterbalancing hyperconjugative stabilization .
Heat Capacity ()
The temperature-dependent of ethylcyclobutane demonstrates typical increases with thermal energy:
Temperature (K) | (J/mol·K) |
---|---|
50 | 40.50 |
298.15 | 122.8 |
1000 | 303.5 |
Spectroscopic Characterization
Infrared (IR) Spectroscopy
The gas-phase IR spectrum of ethylcyclobutane, accessible via NIST , features prominent absorption bands corresponding to C-H stretching (2800–3000 cm⁻¹) and ring deformation modes (800–1000 cm⁻¹). The absence of strong polar functional groups results in a relatively simple spectrum dominated by alkyl and cyclic C-H vibrations .
Mass Spectrometry
Fragmentation patterns in electron ionization (EI) mass spectra show dominant peaks at 56 () and 41 (), indicative of cyclobutane ring cleavage and ethyl group loss .
Chemical Reactivity and Stability
Thermal Decomposition
Ethylcyclobutane undergoes ring-opening reactions at elevated temperatures (>300°C), yielding linear alkenes such as 1-pentene and ethylene via retro-Diels-Alder mechanisms. This behavior aligns with strain-driven reactivity observed in small-ring cycloalkanes .
Oxidation and Halogenation
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